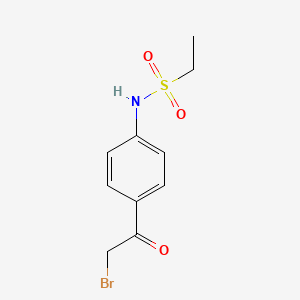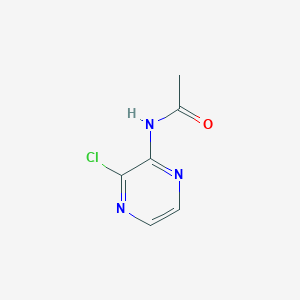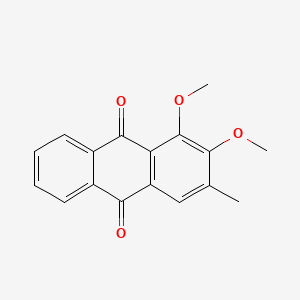
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and two methoxy groups (-OCH3) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-nitro-2-(2,4-dimethoxyphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2,4-dimethoxyphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors for the reduction process. The choice of catalyst, solvent, and reaction conditions would be optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2,4-dimethoxyphenyl)acetone.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Similar structure with methoxy groups at different positions.
2-Amino-2-(2,4-dihydroxyphenyl)ethanol: Hydroxyl groups instead of methoxy groups.
2-Amino-2-(2,4-dimethoxyphenyl)propane: Different alkyl chain length.
Uniqueness
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XNLFQEYMRQGUGF-SECBINFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[C@@H](CO)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)







![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

